
Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Overview
Description
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, also known as DO3A, is an organic compound. It is a metal chelating agent often used in the field of medical imaging . The molecular formula of DO3A is C14H22N3NaO6 .
Synthesis Analysis
A novel process for producing tri-tertiary-butyl-2,2`, 2``- (1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate has been reported. The use of dimethylformamide as a solvent makes it possible to synthesize the desired compound in a short time under mild temperature conditions, making it more economical and industrially applicable than conventional methods .Molecular Structure Analysis
The InChI code for Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 .Chemical Reactions Analysis
As a metal chelating agent, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has strong coordination ability and stability .Physical And Chemical Properties Analysis
The molecular weight of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 412.33 . It is a solid at room temperature .Scientific Research Applications
Diagnostic Imaging Enhancement
DO3A derivatives, such as DOTA, have significantly impacted diagnostic imaging, enhancing modalities like MRI and CT scans. They improve image contrast and clarity, aiding in more accurate diagnoses .
Visualization of Fluoride Ions
DO3A-Gd-CA, a specific derivative of DO3A, shows high sensitivity and specificity for fluoride ions. It’s reliable at physiological pH and has low cytotoxicity, making it suitable for in vivo imaging and potentially useful in biomedical diagnosis .
Theranostic Applications
The conjugation of DO3A with therapeutic agents like tyrosine-linked drugs creates a novel MRI theranostic conjugate. This provides a diagnostic (Gd-DO3A) and therapeutic (drug) component in a single molecule, offering a unique platform for simultaneous diagnosis and treatment .
Chemical Tracer Detection
In oilfield applications, DO3A derivatives can be used on paper-based platforms for time-resolved fluorescence imaging and detection of interwell chemical tracers. This application is crucial for monitoring and managing oilfield operations .
Sensory Applications
DO3A complexes can be designed to include additional functional arms, enhancing their sensory capabilities for specific ions or molecules. This adaptability makes them valuable tools in chemical sensing technologies .
Synthesis Methodology Improvement
Advancements in the synthesis of DO3A derivatives, such as tri-tert-butyl DO3A, allow for reactions under mild temperature conditions. This improves the efficiency and yield of these compounds for various applications .
Mechanism of Action
Target of Action
DO3A is a metal chelating agent . Its primary targets are metal ions, particularly gadolinium ions (Gd^3+) . These ions play a crucial role in magnetic resonance imaging (MRI), where they enhance the contrast of the images .
Mode of Action
DO3A forms a tight chelate complex with metal ions such as Gd^3+ . This interaction results in the formation of Gd-DO3A complexes . The chelation process involves the donation of electron pairs from the DO3A to the metal ion, resulting in a stable complex .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the vicinity of the complex, which is detected in MRI scans .
Result of Action
The formation of the Gd-DO3A complex enhances the contrast in MRI scans . This allows for clearer visualization of internal body structures, aiding in the diagnosis and monitoring of various medical conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVSTSMWHWVMK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |
CAS RN |
217973-03-0 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B6Z3HP8UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


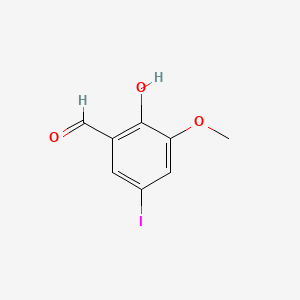
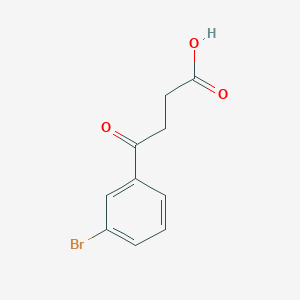
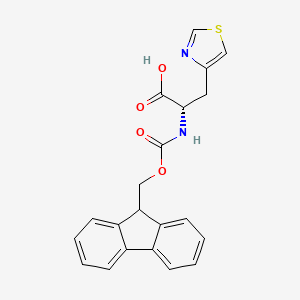

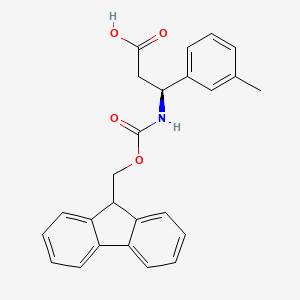
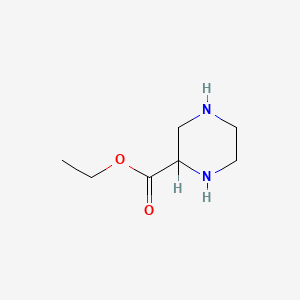
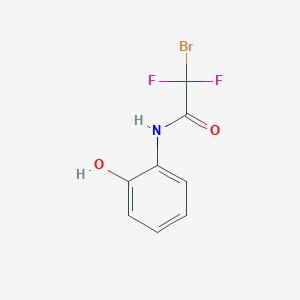


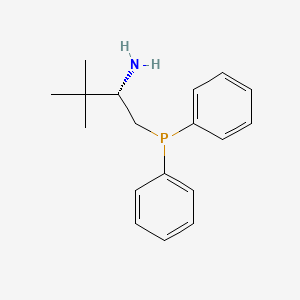
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

